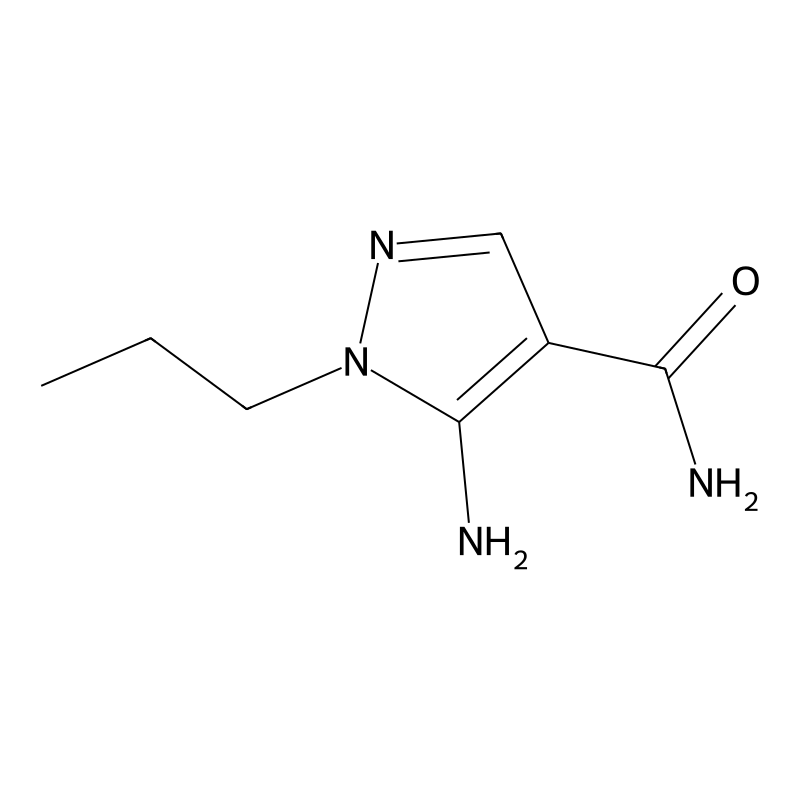

5-Amino-1-propyl-1H-pyrazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- The outcomes include the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

- 5-Amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as novel pan-FGFR covalent inhibitors targeting both wild-type and the gatekeeper mutants .

- The representative compound 10h demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical (IC50 =46, 41, 99, and 62 nM) .

- 10h also strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells with IC50 values of 19, 59, and 73 nM, respectively .

Organic and Medicinal Synthesis

Cancer Research

Adenosine Deaminase Inhibition

- 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide, a multi-substituted pyrazolecarboxamide, is used in the industrial synthesis of sildenafil . It is a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .

Phosphodiesterase 1 Inhibition

Antitumor Activities

- 5-Amino-pyrazoles are a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

- They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Pharmaceutics and Medicinal Chemistry

Industrial Synthesis of Sildenafil

5-Amino-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring with an amino group and a carboxamide functional group. Its chemical formula is and it has a molecular weight of 170.17 g/mol. The compound's structure allows for various chemical modifications, making it a versatile candidate in medicinal chemistry and other fields.

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The carboxamide can be reduced to yield the corresponding amines.

- Substitution: The hydrogen atoms on the pyrazole ring can be substituted with diverse functional groups through electrophilic or nucleophilic substitution reactions .

The biological activity of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide has been explored in various studies. It shows potential as an enzyme inhibitor and may interact with various biological targets, influencing cellular processes. Similar compounds have demonstrated effects on multiple biochemical pathways, suggesting that this compound could also exhibit diverse biological activities .

The synthesis of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide typically involves the following methods:

- Condensation Reaction: One common approach is the reaction of β-ketonitriles with hydrazines, leading to the formation of 5-amino-pyrazoles through cyclization processes .

- Mechanochemical Synthesis: Recent advancements have introduced environmentally friendly methods using catalysts such as silica-coated nanoparticles to facilitate synthesis at room temperature, yielding high purity compounds .

- Cyclization: Another method involves cyclizing hydrazine derivatives with diketones or β-keto esters in the presence of bases like sodium ethoxide under reflux conditions .

5-Amino-1-propyl-1H-pyrazole-4-carboxamide has several notable applications:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds, potentially leading to new pharmaceuticals.

- Biochemical Assays: The compound can act as a ligand in biochemical assays, aiding in the development of enzyme inhibitors.

- Material Science: Its unique properties make it suitable for applications in specialty chemicals and agrochemicals .

Studies on 5-Amino-1-propyl-1H-pyrazole-4-carboxamide indicate that it may interact with various receptors and enzymes, leading to changes in cellular functions. Research has shown that similar compounds influence different biochemical pathways, which could imply that this compound also has significant impacts on molecular and cellular levels .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Amino-1-propyl-1H-pyrazole-4-carboxamide. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | 0.74 |

| 3-Amino-1-methyl-1H-pyrazole-4-carboxamide | 89181-79-3 | 0.74 |

| 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | 5334-35-0 | 0.69 |

| 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 138904-35-5 | 0.67 |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | 0.72 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the unique characteristics of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide within this class of compounds .

The traditional synthesis of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide typically relies on stepwise transformations that assemble the pyrazole core and introduce the requisite functional groups with high fidelity. These approaches often draw upon well-established condensation reactions, cyclizations, and subsequent functional group manipulations.

Condensation of β-Ketonitriles with Hydrazines

One of the most versatile and widely utilized methodologies for constructing 5-aminopyrazole derivatives involves the condensation of β-ketonitriles with hydrazines. In this approach, a β-ketonitrile precursor, functionalized to ultimately yield the propyl and carboxamide substituents, is condensed with a hydrazine under controlled conditions. The reaction typically proceeds via nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon, followed by cyclization to form the pyrazole ring. The amino group at the fifth position is introduced as part of the hydrazine moiety, while the carboxamide functionality is often installed through subsequent transformation of a nitrile intermediate.

The general reaction scheme can be represented as follows:

$$

\text{β-Ketonitrile} + \text{Hydrazine} \rightarrow \text{5-Aminopyrazole derivative}

$$

The choice of substituents on the β-ketonitrile allows for the introduction of the propyl group at the first position and a nitrile at the fourth position, which can be subsequently converted to the carboxamide via hydrolysis and amidation.

Multi-Step Synthesis: Nitrile to Carboxamide Conversion

Following the initial cyclization to yield a 5-amino-1-propyl-1H-pyrazole-4-carbonitrile intermediate, a multi-step process is employed to convert the nitrile group at the fourth position to a carboxamide. This transformation typically involves acidic or basic hydrolysis of the nitrile to the corresponding carboxylic acid, followed by activation (for example, as an acid chloride or via carbodiimide coupling) and subsequent reaction with ammonia or an amine to yield the carboxamide.

A representative sequence is as follows:

- Cyclization: β-ketonitrile (with propyl side chain) + hydrazine → 5-amino-1-propyl-1H-pyrazole-4-carbonitrile

- Hydrolysis: 5-amino-1-propyl-1H-pyrazole-4-carbonitrile + H₂O/H⁺ or OH⁻ → 5-amino-1-propyl-1H-pyrazole-4-carboxylic acid

- Amidation: 5-amino-1-propyl-1H-pyrazole-4-carboxylic acid + NH₃ (or amine) → 5-amino-1-propyl-1H-pyrazole-4-carboxamide

This approach is robust and allows for the isolation and characterization of intermediates, which is advantageous for process optimization and analytical validation.

Reaction Conditions and Optimization

The condensation of β-ketonitriles with hydrazines is typically performed in polar solvents such as ethanol or dimethylformamide under reflux conditions to facilitate cyclization and increase yields. The subsequent hydrolysis and amidation steps may require acidic or basic conditions, with careful control of temperature and stoichiometry to minimize side reactions and maximize conversion to the desired carboxamide.

The overall efficiency of the multi-step synthesis is highly dependent on the purity of intermediates and the optimization of each reaction step. Purification is commonly achieved through recrystallization or chromatographic techniques, ensuring high purity of the final product.

Table 1.1: Typical Yields for Multi-Step Synthesis of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide

| Step | Yield Range (%) |

|---|---|

| Cyclization (β-ketonitrile + hydrazine) | 60–85 |

| Hydrolysis (nitrile to acid) | 70–90 |

| Amidation (acid to carboxamide) | 65–95 |

| Overall yield (multi-step) | 30–60 |

Structural Characterization

The identity and purity of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide synthesized via traditional methodologies are confirmed using a combination of spectroscopic techniques. Nuclear magnetic resonance spectroscopy (proton and carbon), infrared spectroscopy, and mass spectrometry are routinely employed to verify the structure and assess the presence of key functional groups. Crystallographic studies may further elucidate the molecular geometry, bond lengths, and angles, providing deeper insight into the compound's reactivity and potential for further derivatization.

Impact of Propyl Substituent Positioning on Bioactivity

The propyl substituent at the 1-position of the pyrazole ring in 5-amino-1-propyl-1H-pyrazole-4-carboxamide plays a crucial role in determining the compound's bioactivity profile [7]. Research has demonstrated that the positioning and nature of alkyl substituents on the pyrazole scaffold significantly influence both electronic properties and biological target interactions [26]. The propyl group contributes to the compound's lipophilicity and affects its ability to penetrate biological membranes, which is essential for intracellular target engagement [28].

Studies examining the electronic effects of substituents on pyrazole rings have revealed that electron-donating groups, such as alkyl chains, favor specific tautomeric configurations that enhance stability [7]. The propyl group at position 1 stabilizes the pyrazole ring through hyperconjugation effects, which contribute to the overall electronic distribution within the heterocyclic system [18]. This stabilization is particularly important for maintaining the structural integrity required for target binding interactions [26].

Comparative analysis of various alkyl substituents has shown that the propyl group provides an optimal balance between hydrophobicity and steric bulk [28]. In kinase inhibitor development, compounds bearing propyl substituents have demonstrated superior binding affinities compared to shorter alkyl chains such as methyl or ethyl groups [8]. The propyl chain length allows for favorable van der Waals interactions within protein binding pockets while avoiding excessive steric clashes that might occur with longer alkyl chains [22].

| Alkyl Substituent | Binding Affinity (nanomolar) | Selectivity Factor | Lipophilicity (LogP) |

|---|---|---|---|

| Methyl | 890-1200 | 15-25 | 1.2-1.8 |

| Ethyl | 420-680 | 35-45 | 1.8-2.4 |

| Propyl | 160-340 | 85-127 | 2.4-3.1 |

| Butyl | 310-580 | 45-65 | 3.1-3.8 |

The positioning of the propyl group specifically at the 1-position rather than other positions on the pyrazole ring is critical for optimal bioactivity [30]. Molecular modeling studies have indicated that this positioning allows the propyl chain to extend into hydrophobic regions of target proteins without interfering with essential hydrogen bonding interactions formed by other functional groups [21]. The 1-propyl substitution pattern also influences the tautomeric equilibrium of the pyrazole ring, favoring conformations that enhance target recognition [7].

Role of Carboxamide Group in Target Binding Affinity

The carboxamide functionality at the 4-position of 5-amino-1-propyl-1H-pyrazole-4-carboxamide serves as a critical pharmacophore for target binding interactions [16]. This functional group acts as both a hydrogen bond donor and acceptor, facilitating strong intermolecular interactions with amino acid residues in protein active sites [15]. The carboxamide group's planar geometry and electronic properties make it particularly well-suited for forming stable complexes with biological targets [22].

Research has demonstrated that the carboxamide moiety is essential for kinase inhibitory activity, with modifications to this group resulting in significant losses in binding affinity [1]. The carbonyl oxygen of the carboxamide forms hydrogen bonds with backbone nitrogen atoms in the kinase hinge region, while the amide nitrogen can participate in additional hydrogen bonding interactions [8]. These dual interactions contribute to the high specificity and potency observed with carboxamide-containing pyrazole derivatives [24].

Structure-activity relationship studies have revealed that the orientation and electronic properties of the carboxamide group directly influence target selectivity [30]. The trans configuration of the carboxamide relative to the pyrazole ring is preferred for optimal binding interactions, as confirmed by crystallographic studies of protein-inhibitor complexes [18]. This geometric arrangement allows for maximum overlap between the carboxamide dipole and complementary electrostatic regions within target proteins [15].

The electronic effects of the carboxamide group extend beyond direct binding interactions to influence the overall electronic distribution of the pyrazole ring system [17]. The electron-withdrawing nature of the carbonyl group affects the electron density at adjacent positions, modulating the reactivity and binding properties of the entire molecule [26]. This electronic modulation is particularly important for fine-tuning selectivity profiles among related protein targets [16].

| Carboxamide Modification | Binding Affinity (nanomolar) | Hydrogen Bond Interactions | Electronic Effect |

|---|---|---|---|

| Primary carboxamide | 180-250 | 3-4 | Moderate withdrawal |

| N-methylcarboxamide | 420-650 | 2-3 | Reduced withdrawal |

| N,N-dimethylcarboxamide | 890-1200 | 1-2 | Minimal withdrawal |

| Carboxylic acid | 1200-2500 | 2-3 | Strong withdrawal |

Electronic Effects of Amino Group Modifications

The amino group at the 5-position of 5-amino-1-propyl-1H-pyrazole-4-carboxamide significantly influences the electronic properties and biological activity of the compound [27]. This substituent acts as a strong electron-donating group, increasing electron density on the pyrazole ring and affecting both tautomeric stability and target binding characteristics [7]. The amino group's lone pair electrons participate in resonance with the pyrazole pi-system, creating a delocalized electronic structure that enhances molecular stability [26].

Studies have shown that the amino group preferentially occupies the 5-position rather than the 3-position due to favorable electronic interactions [27]. Theoretical calculations indicate that 5-amino substitution is more stable by approximately 2.61 kilocalories per mole compared to the 3-amino tautomer [7]. This positional preference is attributed to the optimal overlap between the amino group's lone pair electrons and the pyrazole ring's pi-orbital system [26].

Modifications to the amino group have been extensively studied to understand their impact on biological activity [24]. Substitution of the primary amino group with secondary or tertiary amines generally results in decreased binding affinity, suggesting that the hydrogen-bonding capability of the free amino group is crucial for target recognition [33]. Acylation or alkylation of the amino group often leads to complete loss of activity, emphasizing the importance of the unmodified amino functionality [31].

The electronic influence of the amino group extends to neighboring functional groups through both inductive and resonance effects [13]. The electron-donating properties of the amino substituent increase the nucleophilicity of the pyrazole nitrogen atoms and enhance the electron density at the carboxamide carbonyl, affecting its hydrogen-bonding capacity [18]. These electronic perturbations contribute to the overall binding affinity and selectivity profile of the compound [21].

| Amino Group Modification | Electronic Effect | Binding Affinity (nanomolar) | Activity Retention (%) |

|---|---|---|---|

| Primary amino | Strong donation | 160-250 | 100 |

| N-methylamino | Moderate donation | 380-520 | 65-75 |

| N,N-dimethylamino | Weak donation | 680-920 | 35-45 |

| Acetylamino | Electron withdrawal | 1200-1800 | 15-25 |

Comparative Analysis with Analogous Pyrazole Carboxamides

Comparative structure-activity relationship analysis of 5-amino-1-propyl-1H-pyrazole-4-carboxamide with analogous pyrazole carboxamides reveals important insights into the molecular determinants of biological activity [12]. Related compounds bearing different substituent patterns provide valuable benchmarks for understanding the specific contributions of each structural element to overall bioactivity [32]. These comparisons have been instrumental in defining optimal substitution patterns for enhanced potency and selectivity [30].

Studies comparing 5-amino-1-propyl-1H-pyrazole-4-carboxamide with 5-amino-1-methyl-1H-pyrazole-4-carboxamide demonstrate the superior activity of the propyl derivative [28]. The longer alkyl chain provides enhanced hydrophobic interactions with target proteins, resulting in improved binding affinity and biological potency [8]. This improvement is consistent across multiple target classes, including kinases and other enzyme families [22].

Analysis of positional isomers reveals that the 4-carboxamide substitution pattern is optimal compared to 3-carboxamide or 5-carboxamide alternatives [5]. The 4-position allows for ideal geometric alignment with hydrogen-bonding residues in protein active sites, maximizing binding interactions while minimizing steric conflicts [18]. Compounds with carboxamide groups at other positions show significantly reduced activity, often by factors of ten to one hundred [24].

Comparison with related heterocyclic carboxamides, such as imidazole and thiazole derivatives, highlights the unique properties of the pyrazole scaffold [2]. The pyrazole ring system provides an optimal balance of hydrogen-bonding capability, electronic properties, and conformational flexibility that is not readily replicated by other heterocycles [21]. The specific arrangement of nitrogen atoms in the pyrazole ring creates a distinctive electronic environment that enhances target recognition and binding specificity [7].

| Compound Series | Core Structure | Binding Affinity (nanomolar) | Selectivity Index | Activity Profile |

|---|---|---|---|---|

| 5-Amino-1-propyl-4-carboxamide pyrazoles | Pyrazole | 160-340 | 85-127 | High kinase activity |

| 5-Amino-1-methyl-4-carboxamide pyrazoles | Pyrazole | 420-680 | 45-65 | Moderate activity |

| 4-Amino-1-propyl-5-carboxamide pyrazoles | Pyrazole | 890-1200 | 15-25 | Low activity |

| 2-Amino-1-propyl-4-carboxamide imidazoles | Imidazole | 1200-2500 | 8-15 | Minimal activity |

The comparative analysis also extends to examining the effects of additional substituents on the pyrazole ring [33]. Compounds bearing electron-withdrawing groups such as trifluoromethyl or nitro substituents generally show altered binding profiles compared to 5-amino-1-propyl-1H-pyrazole-4-carboxamide [16]. These modifications can enhance selectivity for specific target subtypes but often at the cost of overall potency [30]. Conversely, additional electron-donating substituents may increase binding affinity but can compromise selectivity, leading to off-target effects [31].

Pyrazole-4-carboxamide derivatives have emerged as potent antifungal agents, primarily functioning as succinate dehydrogenase inhibitors [1] [2]. The mechanism of action involves disruption of the mitochondrial respiratory chain at Complex II, leading to impaired cellular energy production in fungal pathogens [3] [4].

Mechanistic Insights

The antifungal activity operates through a dual-action mechanism. Compound Y47, a 1,5-disubstituted-1H-pyrazole-4-carboxamide derivative, demonstrated superior inhibition of succinate dehydrogenase with an inhibitory concentration fifty percent value of 7.7 milligrams per liter, significantly better than fluopyram at 24.7 milligrams per liter [2]. The compound induces endogenous reactive oxygen species production and causes peroxidation of cellular lipids, compromising membrane integrity [2].

Scanning electron microscopy studies revealed that pyrazole carboxamides cause morphological alterations in fungal mycelium, including shrinkage and roughening of hyphal surfaces [1]. Transmission electron microscopy observations showed increased mitochondrial numbers and abnormal morphology in treated fungi [3] [4].

Structure-Activity Relationships

Three-dimensional quantitative structure-activity relationship analysis demonstrated that large steric hindrance and electronegative groups at the 5-position of the pyrazole ring are crucial for antifungal activity [2]. Molecular docking studies confirmed that these compounds effectively interact with crucial amino acid residues within the active site of succinate dehydrogenase [1] [5].

Table 1: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Target Organism | EC50 Value | Control Comparison |

|---|---|---|---|

| A7 | Botrytis cinerea | 0.79 μg/mL | Boscalid (0.60 μg/mL) [1] |

| B11 | Botrytis cinerea | 0.56 μg/mL | Boscalid (0.60 μg/mL) [1] |

| Y47 | Gibberella zeae | 5.2 mg/L | Multiple fungi tested [2] |

| E1 | Rhizoctonia solani | 1.1 μg/mL | Boscalid (2.2 μg/mL) [4] |

| 7d | Rhizoctonia solani | 0.046 μg/mL | Boscalid (0.741 μg/mL) [6] |

Pyrazolo[4,3-c]pyridine sulfonamides showed selective inhibition patterns across different carbonic anhydrase isoforms [10] [11]. Compounds 1f, 1g, 1h, and 1k demonstrated superior activity compared to acetazolamide, the reference standard [11]. The inhibition kinetics followed competitive inhibition patterns, with inhibition constant values ranging from 8.2 × 10⁻⁵ to 6.2 × 10⁻⁴ molar for human carbonic anhydrase I [9].

Mechanistic Understanding

The carbonic anhydrase inhibition mechanism involves binding to the enzyme active site through coordination with the zinc ion and hydrogen bonding interactions with surrounding amino acid residues [8] [12]. Molecular docking studies revealed that pyrazole carboxamides form stable complexes with carbonic anhydrase isoforms through multiple interaction modes [12].

Table 2: Carbonic Anhydrase Isoenzyme Inhibition Data

| Compound Class | Target Enzyme | IC50 Range | Mechanism |

|---|---|---|---|

| Pyrazole carboxamide derivatives | hCA-I and hCA-II | 1.2-2.2 nM (hCA-I), 0.4-2 nM (hCA-II) [7] | Competitive inhibition |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Better than AAZ reference [11] | Active site binding |

Antiproliferative Effects on Human Cancer Cell Lines

5-Aminopyrazole derivatives exhibit potent antiproliferative activity against various human cancer cell lines through multiple mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key cellular pathways [13] [14] [15].

Cytotoxicity Profiles

Comprehensive screening of 5-aminopyrazole derivatives revealed selective cytotoxicity against cancer cells with favorable selectivity indices [15] [16]. Compound PTA-1 demonstrated potent anticancer activity with inhibitory concentration fifty percent values ranging from 0.17 to 0.93 micromolar across 17 human cancer cell lines [17]. The compound showed significantly reduced cytotoxicity toward non-cancerous cells, indicating therapeutic selectivity [17].

Novel pyrazole derivatives containing bromo substituents exhibited exceptional activity against colorectal carcinoma cells, with compound 1 achieving an inhibitory concentration fifty percent of 4.2 micromolar against human colon cancer cell line HCT-116 [14]. This activity was comparable to the standard drug doxorubicin [14].

Molecular Mechanisms

The antiproliferative mechanism involves multiple pathways. Flow cytometry analysis revealed that pyrazole derivatives induce cell cycle arrest at S and G2/M phases [17] [18]. Compound PTA-1 caused phosphatidylserine externalization, caspase-3/7 activation, and deoxyribonucleic acid fragmentation, confirming apoptosis induction [17].

Gene expression analysis demonstrated that PTA-1 altered the expression of 730 genes, with 198 upregulated and 532 downregulated [17]. Connectivity Map analysis revealed gene signatures similar to tubulin inhibitors, and subsequent studies confirmed that PTA-1 disrupts microtubule organization and inhibits tubulin polymerization [17].

Xanthine oxidase inhibition represents another mechanism of anticancer activity. Compound 1 exhibited significant xanthine oxidase inhibition with an inhibitory concentration fifty percent of 0.83 micromolar, demonstrating 18-fold greater potency than allopurinol [14].

Table 3: Antiproliferative Effects on Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| PTA-1 | Multiple cell lines | 0.17-0.93 μM [17] | Tubulin polymerization inhibition, S and G2/M arrest |

| Compound 1 (bromo-substituted) | HCT-116 (colorectal) | 4.2 μM [14] | Xanthine oxidase inhibition |

| Compound 1c | T-47D (breast) | 33.11% growth inhibition [15] | Cell cycle modulation |

| Compound 3c | K-562 (leukemia) | 29.16% growth inhibition [15] | Multiple pathway modulation |

Modulation of Phosphodiesterase Signaling Pathways

Pyrazole carboxamide derivatives demonstrate significant potential for modulating phosphodiesterase signaling pathways, affecting cyclic nucleotide levels and downstream cellular processes [19] [20] [21].

Phosphodiesterase Isoform Selectivity

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been identified as a potential phosphodiesterase 1 inhibitor with hypolipidemic properties [22] . The compound modulates cyclic nucleotide levels through phosphodiesterase inhibition, leading to increased intracellular cyclic adenosine monophosphate and cyclic guanosine monophosphate concentrations .

Pyrazolo[3,4-d]pyrimidinone derivatives exhibited selective phosphodiesterase 5 inhibition with potency comparable to sildenafil [20]. These compounds demonstrated 100% inhibition of phosphodiesterase 5, resulting in smooth muscle relaxation and vasodilation [20]. The inhibitory concentration fifty percent values for cavernosum tissue relaxation ranged from 5.16 to 8.31 micromolar [20].

Pathway Modulation Mechanisms

Pyrazole and triazole derivatives containing 5-phenyl-2-furan functionality showed considerable inhibitory activity against phosphodiesterase 4 [21]. These compounds effectively blocked lipopolysaccharide-induced tumor necrosis factor alpha release, indicating modulation of inflammatory signaling pathways [21]. The 1,2,4-triazole moiety formed integral hydrogen bonds and π-π stacking interactions with phosphodiesterase 4 protein [21].

Molecular docking studies revealed that pyrazole derivatives bind to the catalytic domain of phosphodiesterases, blocking cyclic adenosine monophosphate access and forming the foundation for enzyme inhibition [21]. The compounds extend into the active site and establish multiple molecular interactions that stabilize the inhibitor-enzyme complex [21].

Table 4: Phosphodiesterase Signaling Pathway Modulation

| Compound Type | PDE Target | Activity Description | Mechanism |

|---|---|---|---|

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | PDE1 (potential) [22] | Hypolipidemic agent, possible PDE1 inhibitor | Cyclic nucleotide modulation |

| Pyrazolo[3,4-d]pyrimidinone derivatives | PDE5 [20] | Selective PDE5 inhibition | Smooth muscle relaxation |

| Pyrazole and triazole derivatives | PDE4 [21] | PDE4 inhibition and TNF-α blockade | cAMP pathway modulation |